![molecular formula C19H18F3N3OS B2924673 thiophen-2-yl(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1203316-82-8](/img/structure/B2924673.png)
thiophen-2-yl(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups including a thiophene ring, a benzimidazole ring, a trifluoromethyl group, and a piperidine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the thiophene and benzimidazole rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase its lipophilicity, which could influence its solubility and distribution in biological systems .科学的研究の応用
Anticancer Activity
Thiophene-containing compounds have been synthesized and investigated for their anticancer activity. For example, a series of novel thiophene-containing 1,3-diarylpyrazole derivatives exhibited significant growth inhibitory effects on various human cancer cell lines, such as Raji and HL60, indicating the potential of thiophene derivatives in anticancer drug development (Inceler, Yılmaz, & Baytas, 2013).
Material Science Applications
Substituted thiophenes have been recognized for their wide spectrum of applications in material science, ranging from antibacterial and antifungal activities to uses in thin-film transistors, organic field-effect transistors, and solar cells. The synthesis and crystal structure of specific thiophene derivatives underscore their significance in the development of new materials with diverse applications (Nagaraju et al., 2018).
Enzyme Inhibitory Activity
Thiophene-based heterocyclic compounds have been designed, synthesized, and evaluated for their enzyme inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies highlight the therapeutic potential of thiophene derivatives as enzyme inhibitors, which could be beneficial in treating diseases associated with enzyme dysfunction (Cetin, Türkan, Bursal, & Murahari, 2021).
Molecular Docking and Computational Studies
Molecular docking and computational studies of thiophene-based compounds have provided insights into their potential antibacterial activity and interactions with biological targets. These studies facilitate the understanding of the structural basis behind the biological activities of thiophene derivatives, aiding in the design of more effective molecules (Shahana & Yardily, 2020).
Synthesis and Structural Characterization
Research on thiophene derivatives also includes their synthesis, structural exploration, and analysis through techniques such as X-ray diffraction. These studies contribute to the broader understanding of the chemical and physical properties of thiophene compounds, which is crucial for their application in various scientific fields (Karthik et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
thiophen-2-yl-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS/c20-19(21,22)18-23-14-4-1-2-5-15(14)25(18)12-13-7-9-24(10-8-13)17(26)16-6-3-11-27-16/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLVOIRVIHHCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

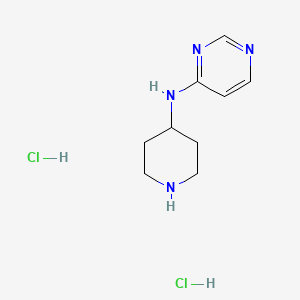
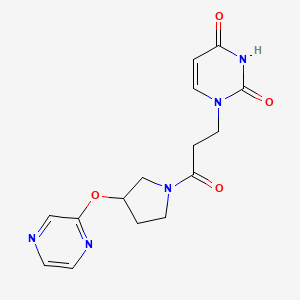
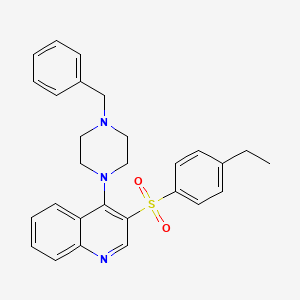
![2-[(2-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2924595.png)
![3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2924596.png)

![2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2924601.png)
![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-fluoro-4-methylbenzamide](/img/structure/B2924602.png)
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate](/img/structure/B2924603.png)
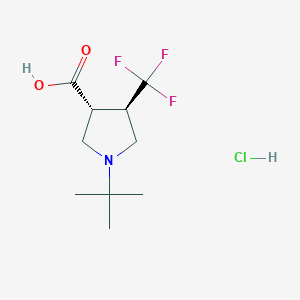
![1-[2-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2924607.png)
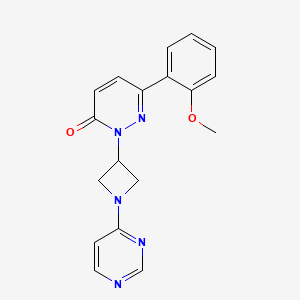
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2924610.png)
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2924611.png)